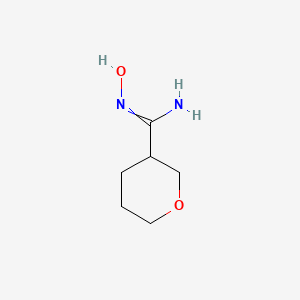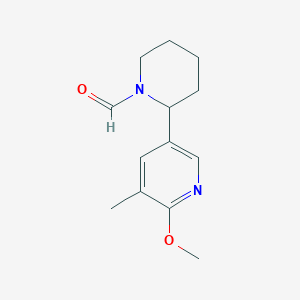
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This compound is characterized by the presence of a piperidine ring attached to a pyridine ring, which is further substituted with a methoxy and a methyl group. The carbaldehyde functional group is attached to the piperidine ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as 2-methoxy-5-methylpyridine.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the pyridine ring acts as the nucleophile.
Introduction of the Carbaldehyde Group: The carbaldehyde group is introduced through an oxidation reaction, typically using reagents such as pyridinium chlorochromate or Dess-Martin periodinane.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Reactions: Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde can be compared with other similar compounds, such as:
2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-methanol: The carbaldehyde group is reduced to an alcohol, which may affect its reactivity and biological activity.
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
2-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C13H18N2O2/c1-10-7-11(8-14-13(10)17-2)12-5-3-4-6-15(12)9-16/h7-9,12H,3-6H2,1-2H3 |
InChIキー |
ZQNKHIFVEMQECX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1OC)C2CCCCN2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


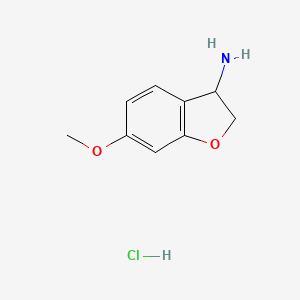
![(7-Oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060511.png)



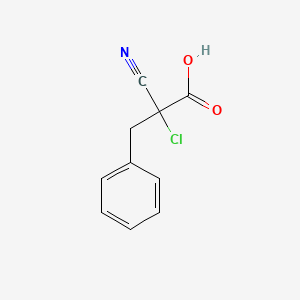

![ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15060555.png)



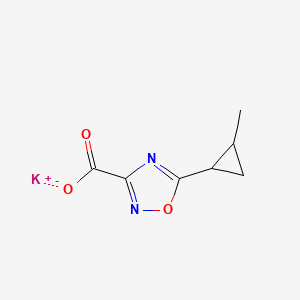
![rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15060578.png)
